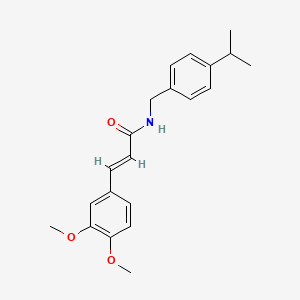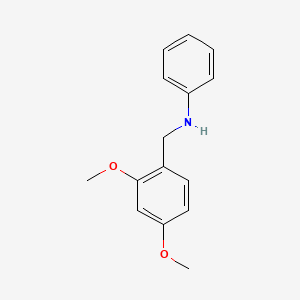![molecular formula C12H18ClNO B5863118 2-[(4-chlorobenzyl)(propyl)amino]ethanol](/img/structure/B5863118.png)
2-[(4-chlorobenzyl)(propyl)amino]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-chlorobenzyl)(propyl)amino]ethanol is a chemical compound that has been studied for its potential use in scientific research. It is commonly referred to as CBPE and is a member of the family of β-adrenergic receptor antagonists. This compound has been studied for its potential use in a variety of applications, including cardiovascular research, drug discovery, and pharmacology.
作用機序
The mechanism of action of CBPE involves its binding to β1-adrenergic receptors, which are located in the heart and blood vessels. This binding inhibits the action of the sympathetic nervous system, which is responsible for regulating heart rate and blood pressure. By inhibiting this system, CBPE can reduce heart rate and blood pressure, making it a potential treatment for hypertension and heart failure.
Biochemical and Physiological Effects
CBPE has been shown to have a number of biochemical and physiological effects. It can reduce heart rate and blood pressure, as previously mentioned, but it can also improve cardiac output and increase blood flow to the kidneys. Additionally, CBPE has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of using CBPE in lab experiments is its high affinity for β1-adrenergic receptors. This makes it a useful tool for studying the function of these receptors in the heart and blood vessels. However, one limitation of using CBPE is its potential to interact with other receptors and enzymes in the body, which can complicate the interpretation of experimental results.
将来の方向性
There are a number of potential future directions for research involving CBPE. One area of interest is its potential use in the treatment of heart failure. CBPE has been shown to improve cardiac output and reduce heart rate, which may make it a useful treatment for this condition. Additionally, CBPE's anti-inflammatory properties make it a potential treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Finally, further research is needed to fully understand the mechanism of action of CBPE and its potential interactions with other receptors and enzymes in the body.
合成法
The synthesis of 2-[(4-chlorobenzyl)(propyl)amino]ethanol involves a multi-step process that begins with the reaction of 4-chlorobenzyl chloride with propylamine. This reaction produces 4-chlorobenzylpropylamine, which is then reacted with ethylene oxide to produce the final product.
科学的研究の応用
CBPE has been studied for its potential use in cardiovascular research, specifically in the treatment of hypertension and heart failure. It has been shown to have a strong affinity for β1-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure.
特性
IUPAC Name |
2-[(4-chlorophenyl)methyl-propylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO/c1-2-7-14(8-9-15)10-11-3-5-12(13)6-4-11/h3-6,15H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPJQMWKDKNRAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)CC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-benzylbenzamide](/img/structure/B5863047.png)
![3-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5863052.png)



![N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5863087.png)
![2-chloro-4-{[(propionylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5863088.png)

![5-[(4-chlorobenzyl)amino]-2-(2-chlorophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5863107.png)
![N'-[(3,4-diethoxybenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5863115.png)

![3-(4-chlorophenyl)-4-[4-(dimethylamino)benzylidene]-5(4H)-isoxazolone](/img/structure/B5863131.png)
![1-(2-furoyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B5863144.png)